Technical Documentation Center

(R)-4-Amino-3-phenylbutanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-4-Amino-3-phenylbutanoic acid hydrochloride
  • CAS: 52992-48-0

Core Science & Biosynthesis

Foundational

(R)-4-Amino-3-phenylbutanoic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-4-Amino-3-phenylbutanoic acid Hydrochloride Introduction (R)-4-Amino-3-phenylbutanoic acid, commonly known as (R)-Phenibut, is a chiral derivative of the endogenous inh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (R)-4-Amino-3-phenylbutanoic acid Hydrochloride

Introduction

(R)-4-Amino-3-phenylbutanoic acid, commonly known as (R)-Phenibut, is a chiral derivative of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its structure, featuring a phenyl ring at the β-position relative to the carboxyl group, allows it to cross the blood-brain barrier more effectively than GABA itself.[2] The biological activity of phenibut is highly dependent on its stereochemistry, with the (R)-enantiomer being the more active form, primarily acting as a GABA-B receptor agonist.[3] Consequently, the development of efficient and stereoselective synthetic routes to access the enantiomerically pure (R)-isomer is a critical objective for researchers and drug development professionals. This guide provides a detailed exploration of the core synthetic pathways, focusing on asymmetric synthesis and classical resolution techniques, underpinned by mechanistic insights and practical experimental protocols.

Core Synthetic Strategies: A Retrospective Overview

The synthesis of a chiral molecule like (R)-phenibut can be approached from two fundamental perspectives: creating the desired stereocenter from an achiral precursor (asymmetric synthesis) or separating the desired enantiomer from a racemic mixture (chiral resolution). Modern organocatalysis has emerged as a powerful tool for the former, offering direct access to the target enantiomer with high purity.

G cluster_strategies Core Synthetic Approaches Start Achiral Starting Materials (e.g., Benzaldehyde) Racemic Racemic Phenibut ((R/S)-4-Amino-3-phenylbutanoic acid) Start->Racemic Racemic Synthesis (e.g., via Hofmann Rearrangement) Target (R)-Phenibut HCl Start->Target Asymmetric Synthesis (e.g., Organocatalytic Michael Addition) Racemic->Target Chiral Resolution (Enzymatic or Diastereomeric Salt Formation)

Caption: High-level strategies for synthesizing (R)-Phenibut HCl.

Pathway 1: Asymmetric Michael Addition via Organocatalysis

This approach represents a state-of-the-art method for establishing the chiral center at the C3 position with high enantioselectivity. The key transformation is an enantioselective Michael addition of a nucleophile to an α,β-unsaturated nitro compound, catalyzed by a chiral organic molecule.

Causality and Mechanism

The reaction's success hinges on the use of a bifunctional chiral catalyst, such as a thiourea derivative of a chiral diamine.[4] This catalyst operates by simultaneously activating both reactants. The thiourea moiety activates the nitroalkene electrophile through hydrogen bonding, while the basic amine group deprotonates the Michael donor, forming a nucleophilic enamine intermediate. The chiral scaffold of the catalyst creates a stereochemically defined environment, directing the nucleophilic attack to one face of the nitroalkene, thereby yielding the desired (R)-enantiomer preferentially.[3][4] The subsequent steps involve standard functional group transformations: reduction of the nitro group to a primary amine and hydrolysis to reveal the carboxylic acid.

G A Benzaldehyde + Nitromethane B trans-β-Nitrostyrene A->B Condensation D Chiral γ-Nitro Adduct B->D Asymmetric Michael Addition (Chiral Organocatalyst) C Michael Donor (e.g., Acetaldehyde) C->D Asymmetric Michael Addition (Chiral Organocatalyst) E (R)-4-Phenyl-2-pyrrolidone (Lactam) D->E Nitro Group Reduction & Intramolecular Cyclization (e.g., Zn/TiCl3) F (R)-Phenibut E->F Acidic Hydrolysis (e.g., 6N HCl) G (R)-Phenibut HCl F->G Salt Formation

Caption: Asymmetric synthesis of (R)-Phenibut via organocatalysis.

Experimental Protocol: Asymmetric Synthesis

This protocol is a synthesized representation of methods described in the literature.[3]

  • Synthesis of Michael Adduct (R)-22: To a solution of trans-β-nitrostyrene (1.0 mmol) and acetaldehyde (10.0 mmol) in a suitable solvent, add the chiral bifunctional thiourea catalyst (S,R)-21 (5 mol%). Stir the reaction mixture at room temperature for 1.5 hours.

  • Purification: After completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. For enhanced enantiomeric purity, recrystallization from ethanol can be performed.

  • Reduction and Cyclization to Lactam (R)-23: Dissolve the purified γ-nitro adduct (R)-22 in acetic acid. Add zinc dust and a substoichiometric amount of TiCl₃. Stir the mixture, which will lead to the reduction of the nitro group and subsequent intramolecular cyclization to form the lactam (R)-23.[3]

  • Hydrolysis to (R)-Phenibut (24): Add 6N aqueous HCl to the lactam (R)-23. Heat the mixture under reflux for 12 hours to facilitate the hydrolysis of the lactam ring.[3][5]

  • Isolation of Hydrochloride Salt: After cooling, remove the solvent by evaporation under reduced pressure. The resulting solid is (R)-4-Amino-3-phenylbutanoic acid hydrochloride. It can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation
StepProductTypical YieldEnantiomeric Excess (ee)Reference
Michael Additionγ-Nitro Adduct90-96%90% (up to 99% after recrystallization)[3][6]
Hydrolysis(R)-Phenibut HCl~85%>98%[3]

Pathway 2: Racemic Synthesis via Hofmann Rearrangement

This classical pathway constructs the racemic backbone of phenibut from inexpensive starting materials.[1][7] The key step is the Hofmann rearrangement, a reliable method for converting a primary amide into a primary amine with the loss of one carbon atom.[8] This route produces a racemic mixture, which necessitates a subsequent chiral resolution step to isolate the desired (R)-enantiomer.

Causality and Mechanism

The Hofmann rearrangement proceeds by treating a primary amide with a halogen (e.g., bromine or chlorine from bleach) and a strong base.[8][9] The base deprotonates the amide, which then reacts with the halogen to form an N-haloamide intermediate. A second deprotonation is followed by a concerted rearrangement where the alkyl/aryl group migrates from the carbonyl carbon to the nitrogen, with the halide ion leaving. This forms an isocyanate intermediate.[9][10] The isocyanate is then hydrolyzed by water under the reaction conditions to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[9]

G A Benzaldehyde + Ethyl Acetoacetate B 3-Phenylglutaric Acid A->B Condensation & Decarbonylation C 3-Phenylglutaric Anhydride B->C Dehydration D 5-Amino-5-oxo-3- phenylpentanoic Acid (Amide) C->D Aminolysis (NH4OH) E Racemic Phenibut D->E Hofmann Rearrangement (e.g., NaOCl/NaOH) F (R)-Phenibut HCl E->F Chiral Resolution & Salt Formation G cluster_resolution Enzymatic Resolution Workflow Start Racemic Phenibut ((R/S)-Ester) Enzyme Enzyme Treatment (e.g., Lipase) Start->Enzyme Mixture Mixture of: (R)-Ester (unreacted) (S)-Acid (hydrolyzed) Enzyme->Mixture Separation Separation (e.g., Extraction) Mixture->Separation REster (R)-Ester Separation->REster Isolate SAcid (S)-Acid Separation->SAcid Remove Hydrolysis Hydrolysis REster->Hydrolysis Target (R)-Phenibut Hydrolysis->Target

Caption: General workflow for enzymatic resolution of Phenibut esters.

Protocol: General Enzymatic Resolution
  • Esterification: Convert racemic 4-amino-3-phenylbutanoic acid to its corresponding ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis: Prepare a buffered aqueous solution and add the racemic phenibut ester. Introduce a lipase enzyme (e.g., from Pseudomonas or Rhizopus). [1]3. Monitoring: Maintain the pH of the solution at a constant value optimal for the enzyme's activity by titrating with a dilute base. The reaction progress is monitored until approximately 50% conversion is reached.

  • Separation: Stop the reaction and extract the unreacted (R)-ester with an organic solvent (e.g., methyl t-butyl ether). The hydrolyzed (S)-acid will remain in the aqueous phase. [11]5. Final Hydrolysis: Isolate the (R)-ester from the organic phase and subject it to acidic hydrolysis (e.g., refluxing with HCl) to obtain the final (R)-4-Amino-3-phenylbutanoic acid hydrochloride.

Conclusion

The synthesis of enantiomerically pure (R)-4-Amino-3-phenylbutanoic acid hydrochloride can be achieved through several distinct and viable pathways. Classical methods based on the Hofmann rearrangement provide a route from simple starting materials but necessitate a challenging resolution step to isolate the active enantiomer. In contrast, modern asymmetric catalysis, particularly organocatalytic Michael additions, offers a more elegant and efficient solution. This approach allows for the direct and highly selective synthesis of the desired (R)-enantiomer, often with excellent yields and enantiomeric purity, thereby circumventing the need for downstream resolution. For drug development professionals, the choice of pathway will depend on factors such as scale, cost of goods, and the desired level of stereochemical control, with asymmetric methods representing the current state-of-the-art for producing this important pharmaceutical agent.

References

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google P
  • CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google P
  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut | Organic Letters - ACS Publications. [Link]

  • 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem. [Link]

  • Multistep continuous flow asymmetric synthesis of chiral baclofen and... - ResearchGate. [Link]

  • WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google P
  • Synthesis of the inhibitory neurotransmitter Phenibut - ResearchGate. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. [Link]

  • Synthesis of (S)-Baclofen, Phenibut. | Download Scientific Diagram - ResearchGate. [Link]

  • Hofmann Rearrangement - Chemistry Steps. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. [Link]

  • Phenibut - Wikipedia. [Link]

  • Synthesis of Baclofen; an Alternative Approach - Brieflands. [Link]

  • Synthesis of Amines Hofmann Rearrangement - YouTube. [Link]

  • Hofmann Rearrangement | Chem-Station Int. Ed. [Link]

Sources

Exploratory

The Tale of Two Molecules: An In-depth Technical Guide to the Discovery and History of Baclofen Enantiomers

This guide delves into the scientific journey of baclofen, from its serendipitous discovery to the pivotal understanding of its stereochemistry. We will explore the distinct pharmacological profiles of its enantiomers, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the scientific journey of baclofen, from its serendipitous discovery to the pivotal understanding of its stereochemistry. We will explore the distinct pharmacological profiles of its enantiomers, the evolution of techniques for their separation, and the profound impact this knowledge has had on neuroscience and drug development.

The Genesis of a GABA Analogue: The Discovery of Racemic Baclofen

The story of baclofen begins in the early 1960s at the pharmaceutical company Ciba-Geigy (now Novartis) in Switzerland. The initial goal was to synthesize a lipophilic derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The rationale was that such a compound could more readily cross the blood-brain barrier and potentially serve as a novel treatment for epilepsy.

In 1962, the Swiss chemist Heinrich Keberle successfully synthesized β-(4-chlorophenyl)-GABA, which would later be named baclofen.[1] Initial preclinical studies, however, revealed that baclofen was ineffective as an anticonvulsant.[1] The project was nearly abandoned until astute clinical observations uncovered an unexpected therapeutic property: a significant reduction in muscle spasticity in patients. This serendipitous finding redirected the course of baclofen's development, leading to its eventual approval for the treatment of spasticity associated with conditions like multiple sclerosis and spinal cord injuries.

Unveiling the Enantiomeric Duality: The Emergence of (R)- and (S)-Baclofen

As with many chiral molecules, baclofen was initially synthesized and clinically evaluated as a racemic mixture, a 1:1 combination of its two non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-baclofen and (S)-(+)-baclofen. For a considerable period, the distinct contributions of each enantiomer to the overall pharmacological effect of the racemate remained unknown.

A paradigm shift occurred with the groundbreaking work of Norman Bowery and his colleagues in the late 1970s and early 1980s. Their research led to the discovery and characterization of a novel, bicuculline-insensitive GABA receptor, which they termed the GABA-B receptor.[2] This discovery was monumental, as it provided the specific molecular target for baclofen's action.

Subsequent investigations using the resolved enantiomers of baclofen revealed a striking stereoselectivity in its interaction with the newly identified GABA-B receptor. It was unequivocally demonstrated that the pharmacological activity of baclofen resides almost exclusively in the (R)-enantiomer.[3] Studies showed that (R)-baclofen was significantly more potent in binding to the GABA-B receptor and eliciting its downstream effects compared to the (S)-enantiomer.[3] One study highlighted that the action of baclofen on the membrane potential of CA1 hippocampal pyramidal cells was potent, stereoselective, and resistant to bicuculline methiodide.[4]

This discovery underscored the critical importance of stereochemistry in drug action and paved the way for the development of enantiomerically pure drugs, a concept that has since become a cornerstone of modern pharmacology.

The Divergent Paths of (R)- and (S)-Baclofen: A Comparative Pharmacological Profile

The profound difference in the pharmacological activity of baclofen's enantiomers is a direct consequence of their differential affinity for the GABA-B receptor.

(R)-(-)-Baclofen (Arbaclofen): The Active Moiety

(R)-baclofen is a potent and selective agonist of the GABA-B receptor.[5] Its binding to this G-protein coupled receptor initiates a cascade of intracellular signaling events, primarily leading to the inhibition of neuronal activity. The therapeutic effects of racemic baclofen in treating spasticity are almost entirely attributable to the actions of the (R)-enantiomer.[5]

Recent preclinical studies have also explored the potential of (R)-baclofen in treating other conditions, such as alcohol use disorder, where it has been shown to reduce alcohol intake.[5][6]

(S)-(+)-Baclofen: The Less Active Counterpart

In stark contrast to its mirror image, (S)-baclofen exhibits significantly lower affinity for the GABA-B receptor.[5] Consequently, it is largely considered to be pharmacologically inactive at clinically relevant doses. Some studies have even suggested that (S)-baclofen may have opposing effects to (R)-baclofen in certain contexts, such as an increase in alcohol consumption in animal models, although the clinical significance of this finding remains to be fully elucidated.[5][6]

The metabolism of baclofen also exhibits stereoselectivity. The primary metabolite of baclofen, 3-(4-chlorophenyl)-4-hydroxybutyric acid, is formed predominantly from the (S)-enantiomer.[1][7]

Quantitative Comparison of Baclofen Enantiomer Activity
Property(R)-(-)-Baclofen(S)-(+)-BaclofenRacemic Baclofen
GABA-B Receptor Binding Affinity HighLowModerate
Pharmacological Activity Potent AgonistLargely InactiveActive (due to (R)-enantiomer)
Primary Therapeutic Effect AntispasticityMinimalAntispasticity
Metabolism MinimalPrimary substrate for metabolismStereoselective metabolism of (S)-enantiomer

The Art and Science of Separation: Methodologies for Enantiomeric Resolution

The ability to study the distinct properties of each baclofen enantiomer hinged on the development of effective methods for their separation from the racemic mixture. Over the years, various chiral separation techniques have been successfully employed.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has become the gold standard for the analytical and preparative separation of baclofen enantiomers.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.

Step-by-Step Methodology:

  • Column Selection: A variety of chiral columns can be effective. A commonly used column is the Phenomenex Chirex 3126 (D)-penicillamine based CSP (150 x 4.6 mm, 5 µm).[9]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For the Chirex 3126 column, a mobile phase of 0.4 mM Copper (II) Sulfate in a mixture of acetonitrile and 20 mM sodium acetate (e.g., a 17:83 v/v ratio) can be used.[9] The exact ratio may need to be optimized for best resolution.

  • Sample Preparation: Baclofen enantiomers can be extracted from biological matrices such as plasma using solid-phase extraction (SPE) with a reversed-phase cartridge.[9] The extracted sample is then dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically set at 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

    • Detection: UV detection at 220 nm is suitable for baclofen.[9]

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their individual quantification. The peak area is proportional to the concentration of each enantiomer.

Diagram of a Chiral HPLC Workflow:

Chiral_HPLC_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution & Reconstitution SPE->Elution Injector Injector Elution->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Receptor_Binding_Assay Membrane_Prep Membrane Preparation (Rat Brain Homogenate) Incubation Incubation with [³H]-Ligand & Unlabeled Enantiomers Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Liquid Scintillation Counting (Quantification of Radioactivity) Filtration->Scintillation Analysis Data Analysis (IC₅₀ Determination) Scintillation->Analysis

Sources

Foundational

A Technical Guide to the Solubility of (R)-4-Amino-3-phenylbutanoic acid hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development (R)-4-Amino-3-phenylbutanoic acid hydrochloride, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(R)-4-Amino-3-phenylbutanoic acid hydrochloride, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuroscience research and pharmaceutical development.[1][2] Known for its anxiolytic and nootropic effects, its efficacy and formulation potential are fundamentally governed by its physicochemical properties, paramount among which is solubility.[3] Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's lifecycle. It directly influences bioavailability, manufacturability, and the selection of appropriate dosage forms. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile across various solvent systems is not merely academic; it is a cornerstone of rational drug design and formulation strategy.

This in-depth technical guide provides a detailed exploration of the solubility of (R)-4-Amino-3-phenylbutanoic acid hydrochloride. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of its solubility, presents a robust, field-proven experimental protocol for its determination, and analyzes its behavior in a range of pharmaceutically relevant solvents. The insights herein are intended to empower scientists to make informed decisions in formulation, analytical method development, and preclinical studies.

Foundational Physicochemical Properties

To understand the solubility of (R)-4-Amino-3-phenylbutanoic acid hydrochloride, one must first appreciate its molecular structure and inherent chemical properties. The molecule is a chiral compound featuring a phenyl group, an amino group, and a carboxylic acid functional group.[4] The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability.[2][4]

Key Physicochemical Characteristics:

PropertyValue/DescriptionSource
IUPAC Name (R)-4-Amino-3-phenylbutanoic acid hydrochloride[4][5]
Synonyms (R)-Phenibut HCl, β-(aminomethyl)-benzenepropanoic acid monohydrochloride[6][7]
CAS Number 52992-48-0 (for R-isomer HCl)[6]
Molecular Formula C₁₀H₁₄ClNO₂[3][8]
Molecular Weight 215.68 g/mol [4][8]
Appearance White crystalline solid[4][6]
pKa (Predicted) 4.10 ± 0.10 (Carboxylic Acid)[9]
LogP (Predicted) 2.53[3]

The presence of ionizable groups—the carboxylic acid and the amino group (which is protonated in the hydrochloride salt)—makes the compound's solubility highly dependent on the pH of the medium. The phenyl ring introduces a significant nonpolar character, creating an amphipathic molecule whose solubility is a delicate balance between its hydrophilic (ionic) and hydrophobic (lipophilic) regions.

The Theoretical Framework of Solubility

The solubility of a pharmaceutical salt like (R)-4-Amino-3-phenylbutanoic acid hydrochloride is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a foundational, albeit simplified, heuristic.

  • Polar Solvents (e.g., Water, Ethanol): These solvents are capable of forming strong hydrogen bonds and engaging in dipole-dipole interactions. The hydrochloride salt of the compound presents a protonated amine (-NH₃⁺) and a chloride counter-ion (Cl⁻), along with the carboxylic acid group. These ionic and polar groups can interact favorably with polar solvent molecules, overcoming the crystal lattice energy of the solid and leading to dissolution. The high dielectric constant of water is particularly effective at shielding the ionic charges, further promoting solubility.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are characterized by high polarity and dipole moments but lack acidic protons for hydrogen bond donation. They are highly effective at solvating the cation (the protonated amine) and the anion (chloride), contributing to high solubility.

  • Nonpolar Solvents: In nonpolar solvents, the energy required to break the strong ionic and hydrogen bonds within the crystal lattice of the hydrochloride salt is not sufficiently compensated by the weak van der Waals interactions with the solvent. Consequently, solubility in such solvents is expected to be very low.

The conversion of the free base to a hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry to leverage the high energy of solvation of ions in polar solvents, thereby significantly increasing aqueous solubility compared to the neutral parent molecule.[4]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To ensure accuracy and reproducibility, the thermodynamic (equilibrium) solubility of a compound should be determined using a robust method. The shake-flask method is the gold standard for this purpose, as it allows for the system to reach a true equilibrium between the dissolved and undissolved solid phases.[10][11]

Causality Behind Experimental Choices
  • Excess Solid: The addition of an excess of the solid compound is crucial to ensure that the solution becomes saturated. The continued presence of undissolved solid at the end of the experiment is the primary visual confirmation that equilibrium has been achieved.[11]

  • Equilibration Time: A sufficient incubation period (e.g., 24-48 hours) is necessary to ensure that the dissolution process has reached a true equilibrium.[10] Shorter times may only yield kinetic solubility values, which can be misleadingly high (in the case of supersaturation) or low.[12]

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant, controlled temperature (e.g., 25 °C) is essential for obtaining consistent and comparable data.

  • Phase Separation: After equilibration, it is critical to completely separate the undissolved solid from the saturated supernatant. Centrifugation followed by careful aspiration or filtration through a low-binding filter (e.g., PVDF) prevents solid particles from artificially inflating the measured concentration of the dissolved compound.

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and specific method for quantifying the concentration of the dissolved compound in the supernatant, ensuring that only the target analyte is measured.

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount (e.g., 5-10 mg) of (R)-4-Amino-3-phenylbutanoic acid hydrochloride to a series of 2 mL glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After the incubation period, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sample Dilution: Carefully aspirate an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with the appropriate mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

  • Calculation: Calculate the original concentration in the saturated supernatant (in mg/mL) by applying the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add 1 mL Test Solvent A->B C Seal and Agitate (24-48h at 25°C) B->C D Confirm Presence of Undissolved Solid C->D Equilibration Complete E Centrifuge (10,000 x g, 15 min) D->E F Aspirate Supernatant E->F Pellet Formed G Perform Serial Dilution F->G H Quantify via HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Caption: Shake-Flask method for determining thermodynamic solubility.

Solubility Profile of (R)-4-Amino-3-phenylbutanoic acid hydrochloride

The following table summarizes the available solubility data for the hydrochloride salt form of the compound. This data has been consolidated from technical data sheets and peer-reviewed reports.

Table 1: Solubility in Various Solvents

SolventSolvent TypeSolubility (mg/mL)Molar Solubility (mM)Source
Water (H₂O)Polar Protic100463.65[8]
Dimethyl Sulfoxide (DMSO)Polar Aprotic100463.65[8]
Dimethylformamide (DMF)Polar Aprotic25115.91[6][7][9]
Ethanol (EtOH)Polar Protic1464.91[6][7][9]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous Buffer1046.37[6][7][9]

Note: Some sources indicate the need for ultrasonication to achieve the stated solubility in H₂O and DMSO, suggesting this may represent a kinetic solubility limit or require energy input to overcome dissolution barriers.[8]

Analysis and Discussion of Solubility Trends

The data presented in Table 1 reveals a clear trend that aligns with the theoretical principles discussed earlier.

  • High Solubility in Water and DMSO: The compound exhibits excellent solubility in both water and DMSO (100 mg/mL).[8] This is attributed to the strong solvation of the ionic hydrochloride salt by these highly polar solvents. Water, being protic, can hydrogen bond with both the protonated amine and the chloride ion. DMSO, a powerful polar aprotic solvent, is exceptionally effective at solvating cations.

  • Moderate Solubility in DMF and Ethanol: The solubility is moderate in DMF (25 mg/mL) and ethanol (14 mg/mL).[6][7][9] While both are polar, their ability to solvate the ionic species is less pronounced than that of water or DMSO. Ethanol's lower dielectric constant compared to water reduces its capacity to shield the ionic charges.

  • Effect of pH: The significant drop in solubility from pure water (100 mg/mL) to a buffered aqueous solution at pH 7.2 (10 mg/mL) is particularly noteworthy.[6][7][8][9] This demonstrates the profound impact of pH on the ionization state of the molecule. The compound has a carboxylic acid group with a predicted pKa around 4.1.[9] At pH 7.2, which is well above the pKa, the carboxylic acid group will be deprotonated to form a carboxylate (-COO⁻). This results in the formation of a zwitterion (a molecule with both a positive and a negative charge). While zwitterionic, the overall net charge is zero, which can lead to stronger intermolecular interactions in the solid state and reduced solubility compared to the fully protonated salt form in a more acidic aqueous environment.

Solubility-Polarity Relationship Diagram

Caption: Relationship between solvent polarity and solubility.

Practical Implications for Drug Development

  • Formulation: The high aqueous solubility makes (R)-4-Amino-3-phenylbutanoic acid hydrochloride a promising candidate for simple oral and parenteral (injectable) formulations.[8] The data suggests that solutions for infusion, as have been reported, are readily achievable.[5] However, the pH-dependent solubility is a critical consideration. Formulations must be buffered to maintain a pH that ensures the compound remains in its soluble, ionized form. The significant decrease in solubility at neutral pH could pose challenges for achieving high concentrations in physiological environments and may lead to precipitation upon injection if not properly formulated.

  • Preclinical Studies: For in vitro assays, DMSO is an excellent solvent for preparing high-concentration stock solutions.[8] However, care must be taken to ensure that the final concentration of DMSO in the assay medium is low enough to avoid solvent-induced artifacts. For in vivo studies requiring aqueous vehicles, the pH of the dosing solution must be carefully controlled.

  • Analytical Chemistry: The solubility data guides the selection of appropriate solvents for sample preparation and as diluents in analytical methods like HPLC. The compound's solubility in common organic modifiers like ethanol suggests good compatibility with reversed-phase chromatography.

Conclusion

(R)-4-Amino-3-phenylbutanoic acid hydrochloride is a highly polar compound with excellent solubility in polar solvents such as water and DMSO, and moderate solubility in ethanol and DMF. Its solubility is critically dependent on pH, a factor that must be carefully managed during all stages of research and development. The data and protocols presented in this guide provide a comprehensive framework for scientists working with this compound, enabling a more rational, evidence-based approach to formulation, analytical method development, and experimental design. A thorough understanding and application of these principles are essential for successfully advancing this promising therapeutic agent through the development pipeline.

References

  • World Health Organization. (2021). Unedited - Advance copy Pre-Review Report: PHENIBUT. WHO. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenibut. PubChem Compound Summary for CID 14113. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenibut. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Amino-4-phenylbutyric acid hydrochloride | CAS#:3060-41-1. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • He, Y., et al. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Makoś, P., Szymańska, E., & Mojski, M. (2021).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (R)-4-Amino-3-phenylbutanoic acid hydrochloride as a Research Tool for Neurological Disorders

Introduction: A Versatile Modulator of Inhibitory Signaling (R)-4-Amino-3-phenylbutanoic acid hydrochloride, the R-enantiomer of Phenibut, is a valuable research compound for investigating the complexities of inhibitory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Modulator of Inhibitory Signaling

(R)-4-Amino-3-phenylbutanoic acid hydrochloride, the R-enantiomer of Phenibut, is a valuable research compound for investigating the complexities of inhibitory neurotransmission in the central nervous system (CNS).[1] Structurally, it is a derivative of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3] The addition of a phenyl ring allows the molecule to more readily cross the blood-brain barrier compared to GABA itself, enabling direct action on CNS targets.[2] This compound exhibits a dual mechanism of action, making it a unique tool for probing neurological pathways implicated in anxiety, neuropathic pain, epilepsy, and traumatic brain injury.[1][4][5]

The primary value of (R)-Phenibut HCl in a research setting lies in its stereospecific activity. Pharmacological studies have demonstrated that the (R)-enantiomer is the more biologically active isomer, particularly at the GABAB receptor, providing researchers with a more targeted tool compared to the racemic mixture.[1][3]

Pharmacological Profile & Dual Mechanism of Action

(R)-Phenibut HCl exerts its effects on neuronal excitability through two primary molecular targets:

  • GABAB Receptor Agonism: It acts as a full agonist at the metabotropic GABAB receptor.[3] This interaction is stereoselective, with the (R)-enantiomer possessing over 100-fold higher affinity for the GABAB receptor than the (S)-enantiomer.[3]

  • Voltage-Gated Calcium Channel (VGCC) Modulation: It binds to the α2-δ auxiliary subunit of VGCCs, a characteristic it shares with gabapentinoids like gabapentin and pregabalin.[3][4][6]

This dual activity allows researchers to investigate both G-protein coupled receptor signaling and direct modulation of ion channel function. Notably, research suggests that the binding affinity of (R)-Phenibut for the α2-δ subunit of VGCCs is significantly higher than its affinity for the GABAB receptor, a critical consideration for dose-response study design.[4][6][7]

Signaling Pathways

Activation of these two targets leads to a net decrease in neuronal excitability through distinct downstream pathways.

  • GABAB Receptor Pathway: As a metabotropic G-protein coupled receptor (GPCR), GABAB activation by (R)-Phenibut initiates a signaling cascade via Gαi/o proteins.[8] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the modulation of ion channels via the Gβγ subunit, which activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits VGCCs.[8] The cumulative effect is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release.[8]

  • α2-δ Subunit Pathway: By binding to the α2-δ subunit, (R)-Phenibut modulates the trafficking and function of high-voltage-activated calcium channels.[9] This action is thought to decrease the influx of calcium into the presynaptic terminal upon arrival of an action potential, thereby reducing the release of excitatory neurotransmitters like glutamate. This mechanism is central to the analgesic and anxiolytic effects observed with gabapentinoids.[4][9]

Diagram: Dual Mechanism of (R)-Phenibut HCl

R_Phenibut_MoA cluster_0 Presynaptic Terminal RPhenibut (R)-Phenibut HCl GABABR GABA_B Receptor (GPCR) RPhenibut->GABABR Agonist a2d α2-δ Subunit RPhenibut->a2d Binds GiGo Gαi/o Protein GABABR->GiGo Activates VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx a2d->VGCC Modulates GiGo->VGCC Inhibits (via Gβγ) AC Adenylyl Cyclase GiGo->AC Inhibits GIRK GIRK K⁺ Channel (Activation) GiGo->GIRK Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux GIRK->K_efflux NT_release ↓ Neurotransmitter Release K_efflux->NT_release Hyperpolarization Inhibits Vesicle Synaptic Vesicle (Glutamate) Vesicle->NT_release Ca_influx->Vesicle

Caption: Dual mechanism of (R)-Phenibut HCl at the presynaptic terminal.

Applications in Neurological Disorder Models

The unique pharmacological profile of (R)-Phenibut HCl makes it a suitable tool for a variety of preclinical models.

Research AreaRelevant Disorder ModelRationale for Use
Anxiety Elevated Plus Maze (EPM), Light-Dark Box, Marble Burying TestThe compound's anxiolytic properties, mediated by both GABAB agonism and gabapentinoid action, can be quantified by observing rodent behavior in conflict-based anxiety tests.[10][11]
Neuropathic Pain Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)The α2-δ subunit of VGCCs is a key target for treating neuropathic pain.[6][7] (R)-Phenibut allows for the investigation of this mechanism, particularly its gabapentin-like effects.[4][6][7]
Epilepsy & Seizures Pentylenetetrazole (PTZ)-induced seizures, Maximal Electroshock (MES)By enhancing inhibitory tone through GABAB agonism, the compound can be used to study mechanisms of seizure threshold modulation.
Traumatic Brain Injury (TBI) Fluid Percussion Injury (FPI)(R)-Phenibut has shown neuroprotective effects in TBI models, potentially by mitigating excitotoxicity and reducing inflammation and neuronal damage.[5]
Cognition & Nootropic Effects Morris Water Maze, Passive AvoidanceAlthough primarily inhibitory, its modulatory effects on neurotransmitter systems, including dopamine, are areas of active investigation for potential cognitive enhancement.[2]

Experimental Protocols

These protocols are intended as a guide. Researchers must optimize parameters based on their specific experimental setup, animal strain, and objectives. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: In Vitro GABAB Receptor Binding Assay

Principle: This competitive binding assay quantifies the affinity of (R)-Phenibut HCl for the GABAB receptor by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]GABA) from brain membrane preparations.[12]

Self-Validating System:

  • Positive Control: Baclofen (a potent GABAB agonist).[13][14]

  • Negative Control: Vehicle.

  • Non-specific Binding Control: A high concentration of unlabeled GABA or baclofen to determine background signal.

Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brains (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.[12]

    • The final pellet is resuspended in Tris-HCl buffer containing 2.5 mM CaCl₂.[12] Protein concentration is determined via a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • 50 µL of Tris-HCl buffer with 2.5 mM CaCl₂.

      • 50 µL of competing ligand: (R)-Phenibut HCl, Baclofen, or vehicle at various concentrations.

      • 50 µL of 40 µM isoguvacine (to block binding to GABAA receptors).[12]

      • 50 µL of [³H]GABA (final concentration ~10-20 nM).

      • 100 µL of the prepared brain membrane suspension (~100-200 µg protein).

    • Total volume per well should be 250 µL.

  • Incubation & Termination:

    • Incubate the plate at 4°C for 20 minutes.

    • Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Determine the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

Principle: The EPM test is a widely used model to assess anxiety-like behavior in rodents.[15][16][17][18] The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[17] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[11]

Self-Validating System:

  • Positive Control: Diazepam (1-2 mg/kg, i.p.), a classic anxiolytic.

  • Negative Control: Saline or vehicle (i.p.).

  • Internal Control: Total distance traveled or total arm entries. A significant change in this metric may indicate sedative or hyper-locomotor effects, confounding the interpretation of anxiety-like behavior.

Methodology:

  • Apparatus & Environment:

    • Use a standard EPM apparatus for mice or rats, elevated approximately 50 cm from the floor.[15][17]

    • The testing room should be dimly lit (e.g., under red light) and have a source of white noise to mask external sounds.[18][19]

  • Animal Habituation & Dosing:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment begins.[18]

    • Administer (R)-Phenibut HCl (e.g., 10, 30, 100 mg/kg), Diazepam, or vehicle via intraperitoneal (i.p.) injection 30-45 minutes prior to testing. The experimenter should be blinded to the treatment groups.[15]

  • Test Procedure:

    • Gently place the animal in the center of the maze, facing one of the closed arms.[15]

    • Immediately start a video recording and tracking software (e.g., ANY-maze, EthoVision XT).

    • Allow the animal to explore the maze freely for a 5-minute session.[15]

    • After the session, return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol or a suitable disinfectant between each trial to eliminate olfactory cues.[19]

  • Data Collection & Analysis:

    • The primary endpoints are:

      • Time spent in open arms (%) : (Time in open arms / Total time) x 100.

      • Open arm entries (%) : (Entries into open arms / Total entries) x 100.

    • Secondary endpoints include:

      • Total distance moved.

      • Number of closed arm entries.

      • Latency to first enter an open arm.

    • Analyze data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's) to compare treatment groups to the vehicle control.

Diagram: Experimental Workflow for In Vivo Anxiolytic Testing

In_Vivo_Workflow cluster_workflow EPM Experimental Workflow Start Hypothesis: (R)-Phenibut has anxiolytic effects Habituation 1. Animal Habituation (60 min in testing room) Start->Habituation Grouping 2. Randomize into Groups (Vehicle, (R)-Phenibut, Diazepam) Habituation->Grouping Dosing 3. Drug Administration (i.p., 30 min pre-test) Grouping->Dosing Testing 4. Place on EPM (5 min session) Dosing->Testing Data 5. Record & Analyze Data (% Open Arm Time/Entries) Testing->Data Interpretation 6. Interpret Results Data->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: A typical workflow for assessing anxiolytic drug effects in rodents.

Safety and Handling

(R)-4-Amino-3-phenylbutanoic acid hydrochloride should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. It may cause skin, eye, and respiratory irritation.[20] Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

  • Vertex AI Search. (n.d.). Exploring the Chemistry and Pharmacology of Phenibut HCL. Retrieved January 24, 2026.
  • Rowan Digital Works. (n.d.). An Analysis of Phenibut (ß -phenyl-y-aminobutyric acid) Withdrawal. Retrieved January 24, 2026.
  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. Retrieved January 24, 2026, from [Link]

  • EvitaChem. (n.d.). Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473). Retrieved January 24, 2026.
  • GHP News. (2025). Phenibut HCL Nootropics: Detailed Research Resource for Labs. Retrieved January 24, 2026.
  • World Health Organization. (n.d.). Pre-Review Report: PHENIBUT. Retrieved January 24, 2026.
  • Maze Engineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies. Retrieved January 24, 2026.
  • Stankevics, E., et al. (2020). Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. Oxidative Medicine and Cellular Longevity. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Phenibut. Retrieved January 24, 2026, from [Link]

  • RSU Research Portal. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Retrieved January 24, 2026.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews. Retrieved January 24, 2026, from [Link]

  • WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved January 24, 2026.
  • National Center for Biotechnology Information. (n.d.). Phenibut. PubChem. Retrieved January 24, 2026, from [Link]

  • Zvejniece, L., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. PubMed. Retrieved January 24, 2026, from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved January 24, 2026, from [Link]

  • Pinard, A., et al. (2010). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Philosophical Transactions of the Royal Society B: Biological Sciences. Retrieved January 24, 2026, from [Link]

  • bioRxiv. (2026). Increased reluctant vesicles underlie synaptic depression by GPR55 in axon terminals of cerebellar Purkinje cells. Retrieved January 24, 2026.
  • PubMed Central. (n.d.). In vitro and in silico investigation of the critical role of GABAB receptor activation in human breast cancer and its natural agonists. Retrieved January 24, 2026.
  • PubMed Central. (n.d.). A case of phenibut withdrawal and treatment with baclofen. Retrieved January 24, 2026.
  • PubMed Central. (n.d.). In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties. Retrieved January 24, 2026.
  • MDPI. (2025).
  • QIAGEN GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved January 24, 2026.
  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Retrieved January 24, 2026.
  • ACS Omega. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. Retrieved January 24, 2026.
  • PubMed Central. (n.d.). Characterization of GABA Receptors. Retrieved January 24, 2026.
  • The Journal of Applied Research. (n.d.). The Anxiolytic Activity of Gabapentin in Mice. Retrieved January 24, 2026.
  • PubMed. (n.d.). Whole-cell patch-clamp electrophysiology of voltage-sensitive channels. Retrieved January 24, 2026.
  • Frontiers. (n.d.). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Retrieved January 24, 2026.
  • PubMed Central. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Retrieved January 24, 2026.
  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved January 24, 2026.
  • PubMed. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved January 24, 2026.
  • PubMed. (n.d.). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Retrieved January 24, 2026.
  • PLOS. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. Retrieved January 24, 2026.
  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. Retrieved January 24, 2026.
  • bioRxiv. (2025). GABA-independent activation of GABAB receptor by mechanical forces. Retrieved January 24, 2026.
  • PubMed. (1985). [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. Retrieved January 24, 2026.
  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences. Retrieved January 24, 2026, from [Link]

  • Journals of Dr. NTR University of Health Sciences. (2020). An in vivo study analyzing the anxiolytic activity of Garcinia indica fruit rind in preclinical models. Retrieved January 24, 2026.
  • UCSF IACUC. (n.d.). Elevated Plus Maze. Retrieved January 24, 2026.
  • Wikipedia. (n.d.). GABA receptor. Retrieved January 24, 2026.
  • YouTube. (2015). Whole cell patch clamp electrophysiology. Retrieved January 24, 2026.
  • Neurology. (2012).
  • JoVE. (2022). Culturing & Electrophysiology Of Cells On NRCC Patch-Clamp Chips l Protocol Preview. Retrieved January 24, 2026.

Sources

Application

Measuring the effects of (R)-4-Amino-3-phenylbutanoic acid hydrochloride on neuronal firing

An Application Guide to Measuring the Electrophysiological Effects of (R)-4-Amino-3-phenylbutanoic acid hydrochloride Authored by: A Senior Application Scientist Introduction (R)-4-Amino-3-phenylbutanoic acid hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Measuring the Electrophysiological Effects of (R)-4-Amino-3-phenylbutanoic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

(R)-4-Amino-3-phenylbutanoic acid hydrochloride, the R-enantiomer of Phenibut, is a neuropsychotropic agent with a structure analogous to the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its defining chemical feature is a phenyl ring at the β-position, which facilitates its passage across the blood-brain barrier, a significant limitation for GABA itself.[3] Primarily recognized for its anxiolytic and nootropic properties, its mechanism of action is of significant interest to neuropharmacology and drug development.[1][4]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals aiming to quantify the effects of (R)-4-Amino-3-phenylbutanoic acid hydrochloride on neuronal activity. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and reproducible approach. The primary focus will be on two orthogonal and complementary electrophysiological techniques: Multi-electrode Array (MEA) recordings to assess network-level activity and whole-cell patch-clamp to dissect single-cell mechanisms.

Core Mechanism of Action: A Dual-Target Modulator

Understanding the molecular targets of (R)-4-Amino-3-phenylbutanoic acid is critical for designing and interpreting electrophysiological experiments. The compound exerts its inhibitory influence primarily through two distinct mechanisms.

  • GABA-B Receptor Agonism : The R-enantiomer is a potent agonist at the metabotropic GABA-B receptor.[5] Unlike the ionotropic GABA-A receptor, which directly gates a chloride channel, the GABA-B receptor is a G-protein-coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and, more critically for acute neuronal firing, the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[6] The efflux of potassium hyperpolarizes the neuron, moving its membrane potential further from the threshold required to fire an action potential, thus exerting a powerful inhibitory effect.[7]

  • α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs) : Similar to gabapentinoids like gabapentin and pregabalin, (R)-4-Amino-3-phenylbutanoic acid also binds to the α2δ subunit of VDCCs.[3][5] This action is thought to modulate neurotransmitter release at the presynaptic terminal, contributing to an overall decrease in neuronal excitability.

The following diagram illustrates the primary signaling pathway initiated by the binding of (R)-4-Amino-3-phenylbutanoic acid to the GABA-B receptor.

GABAB_Pathway Compound (R)-4-Amino-3-phenylbutanoic acid GABAB_R GABA-B Receptor Compound->GABAB_R Binds to G_Protein Gi/o Protein Activation GABAB_R->G_Protein Activates GIRK GIRK Channel Activation (K+ Efflux) G_Protein->GIRK AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits VGCC VGCC Inhibition (Ca2+ Influx Block) G_Protein->VGCC Inhibits Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization Leads to Inhibition Decreased Neuronal Firing VGCC->Inhibition Contributes to Hyperpolarization->Inhibition Results in

Caption: GABA-B receptor signaling cascade initiated by (R)-4-Amino-3-phenylbutanoic acid.

Protocol 1: Network Activity Profiling with Multi-Electrode Arrays (MEAs)

MEAs provide a powerful, non-invasive method to study the spontaneous electrical activity of cultured neuronal networks over extended periods.[8] This technique is ideal for assessing how a compound alters global network parameters like firing rate, bursting behavior, and synchrony.[9]

Experimental Workflow for MEA Analysis

MEA_Workflow Culture Plate Neurons on MEA Mature Culture for ≥14 DIV (Network Maturation) Culture->Mature Baseline Record Baseline Activity (e.g., 30 min) Mature->Baseline Dose Add Compound or Vehicle Baseline->Dose Prep Prepare Compound Dilutions Prep->Dose Record Record Post-Dose Activity (e.g., 60 min) Dose->Record Analyze Data Analysis (Spike Detection, Metrics) Record->Analyze Results Results & Interpretation Analyze->Results

Caption: High-level workflow for assessing compound effects using MEAs.

Detailed Step-by-Step Methodology

1. Materials and Reagents

  • Primary neurons (e.g., rat cortical) or iPSC-derived neurons

  • 48-well MEA plates (e.g., from Axion BioSystems or Multi Channel Systems)

  • Neuron-specific culture medium and supplements

  • (R)-4-Amino-3-phenylbutanoic acid hydrochloride (powder form)

  • Vehicle (e.g., sterile deionized water or aCSF)

  • Positive Control: Baclofen

  • MEA recording system and analysis software

2. Compound Preparation

  • Rationale: The hydrochloride salt enhances water solubility.[2] A concentrated, sterile stock solution is prepared to minimize the volume of vehicle added to the cultures, preventing significant changes in osmolarity.

  • Protocol:

    • Prepare a 100 mM stock solution of (R)-4-Amino-3-phenylbutanoic acid hydrochloride in sterile, deionized water. The pH may be slightly acidic; it can be adjusted towards neutral (pH 7.2-7.4) with dilute NaOH if necessary for cell health, though for acute application this is often not required.[10]

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Prepare serial dilutions in the appropriate neuronal culture medium immediately before use to achieve final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

3. MEA Plate Preparation and Cell Culture

  • Pre-coat MEA plates according to the manufacturer's instructions (e.g., with Poly-L-ornithine and Laminin) to ensure optimal cell adherence and network formation.

  • Plate neurons at a density that promotes the formation of a synaptically-connected monolayer (e.g., 80,000 - 100,000 cells/well for a 48-well plate).

  • Culture the neurons for at least 14-21 days in vitro (DIV) to allow for the development of mature, spontaneous, and synchronous network activity.[9]

4. Recording Protocol

  • Place the MEA plate in the recording system and allow it to equilibrate for at least 10 minutes.

  • Record baseline spontaneous activity for 20-30 minutes. This serves as an internal control for each well.

  • Carefully remove the plate and add the prepared compound dilutions (or vehicle control) to the appropriate wells. A typical dosing volume is 5-10% of the total media volume.

  • Return the plate to the system and record post-dose activity for at least 60 minutes to capture both acute effects and any potential delayed responses.

5. Data Analysis

  • Spike Detection: Raw voltage data is filtered (e.g., 300-5000 Hz band-pass) to isolate spike activity.[11] Spikes are typically detected when the signal crosses a threshold based on the standard deviation of the baseline noise (e.g., ±5x SD).

  • Key Network Metrics: Analyze the data using software to extract key parameters. The table below summarizes critical metrics and their interpretation.

MetricDescriptionExpected Effect of (R)-4-Amino-3-phenylbutanoic acid
Mean Firing Rate (Hz) The average number of spikes per second from a single electrode.Decrease . Reflects overall network inhibition.
Burst Frequency (Bursts/min) The rate of high-frequency spike clusters.Decrease . Indicates suppression of coordinated, high-activity states.
Network Burst Frequency The rate of bursts that are synchronized across a significant portion of the network's electrodes.[9]Significant Decrease . A strong indicator of reduced network excitability.
Synchrony Index A measure of how correlated in time the spiking is across different electrodes.Decrease . Suggests a breakdown in coordinated network firing.

Protocol 2: Single-Cell Analysis with Whole-Cell Patch-Clamp

While MEA provides network-level data, whole-cell patch-clamp offers unparalleled resolution to investigate how (R)-4-Amino-3-phenylbutanoic acid affects the intrinsic properties of a single neuron.[12] This is essential for confirming the mechanistic actions predicted, such as membrane hyperpolarization.[13]

Experimental Workflow for Patch-Clamp Analysis

PatchClamp_Workflow Prep Prepare Brain Slices or Cultured Neurons Setup Establish Whole-Cell Recording Configuration Prep->Setup Baseline Record Baseline Properties (RMP, Firing Rate) Setup->Baseline Compound Perfuse with Compound or Vehicle Baseline->Compound Record Record Post-Application Properties Compound->Record Washout Washout with aCSF Record->Washout Recovery Record Recovery Washout->Recovery Analyze Data Analysis & Comparison Recovery->Analyze

Caption: Standard workflow for whole-cell patch-clamp experiments.

Detailed Step-by-Step Methodology

1. Materials and Reagents

  • Brain slice preparation (from rodents) or cultured neurons on coverslips

  • Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

  • Artificial Cerebrospinal Fluid (aCSF)

  • Internal (pipette) solution (typically K-Gluconate based for current-clamp)

  • (R)-4-Amino-3-phenylbutanoic acid hydrochloride and controls (as above)

2. Current-Clamp Recording Protocol

  • Rationale: Current-clamp mode is used to measure the neuron's membrane voltage (potential) and its firing of action potentials. This directly assesses the primary physiological output of the neuron.

  • Protocol:

    • Prepare acute brain slices (e.g., 300 µm thick cortical or hippocampal slices) or use cultured neurons.

    • Transfer a slice/coverslip to the recording chamber and perfuse continuously with oxygenated aCSF.

    • Using a glass micropipette filled with internal solution, approach a target neuron and form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch the amplifier to current-clamp mode (I=0) and allow the neuron's resting membrane potential (RMP) to stabilize.

    • Record the baseline RMP and spontaneous firing rate for 3-5 minutes. To assess excitability, inject a series of depolarizing current steps (e.g., from -50 pA to +200 pA in 50 pA increments) and record the number of evoked action potentials.

    • Switch the perfusion to aCSF containing the desired concentration of (R)-4-Amino-3-phenylbutanoic acid.

    • After 5-10 minutes of perfusion, repeat the measurements from step 6.

    • Perform a washout by perfusing with normal aCSF for 10-15 minutes and record recovery.

3. Data Analysis

  • Analyze the recorded traces to quantify the parameters listed in the table below. Statistical significance should be determined using appropriate tests (e.g., paired t-test) comparing baseline to drug application within the same cell.

ParameterDescriptionExpected Effect of (R)-4-Amino-3-phenylbutanoic acid
Resting Membrane Potential (RMP) The voltage difference across the membrane in the absence of synaptic or external input.Hyperpolarization (becomes more negative). Caused by GIRK channel activation.[12]
Spontaneous Firing Rate The rate of action potentials fired without current injection.Decrease or Abolition . A direct consequence of hyperpolarization.[7]
Evoked Firing Rate The number of action potentials fired in response to a depolarizing current step.Decrease . The neuron becomes less excitable and requires more current to reach threshold.
Input Resistance (Rin) A measure of the neuron's electrical resistance, calculated from the voltage response to a small hyperpolarizing current step.Decrease . The opening of K+ (GIRK) channels provides an additional pathway for current to leak out, lowering resistance.

Conclusion and Self-Validation

By employing the complementary techniques of MEA and patch-clamp electrophysiology, researchers can build a comprehensive profile of the neuronal effects of (R)-4-Amino-3-phenylbutanoic acid hydrochloride. The MEA assay provides a high-throughput assessment of network-level inhibition, while patch-clamp confirms the underlying single-cell mechanisms of action, such as membrane hyperpolarization via GIRK channel activation.

References

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. WHO. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11499499, 4-Amino-3-phenylbutyric acid hydrochloride. PubChem. [Link]

  • Wikipedia. (n.d.). Phenibut. Retrieved from [Link]

  • Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596.
  • WebMD. (n.d.). Phenibut - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Cotterill, E., et al. (2020). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. Frontiers in Neuroscience, 13, 1469. [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(14), 5447–5485. [Link]

  • Lewandowska, M. K., et al. (2015). Recording Large Extracellular Spikes in Microchannels along Many Axonal Sites from Individual Neurons. PLOS ONE, 10(4), e0118514. [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Tiurenkov, I. N., et al. (1998). [Influence of GABA agonist phenibut on the neuronal activity and interaction in hippocampus and neocortex in emotionally negative situations]. Zhurnal Vysshei Nervnoi Deiatelnosti Imeni I P Pavlova, 48(3), 529-535. [Link]

  • Blythe, S. N., et al. (2009). A Dynamic Role for GABA Receptors on the Firing Pattern of Midbrain Dopaminergic Neurons. Journal of Neurophysiology, 102(3), 1690–1702. [Link]

  • Fluxion Biosciences. (n.d.). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Neuronal firing and spike sorting quality metrics. Retrieved from [Link]

  • Teleńczuk, M., et al. (2015). Cell type- and activity-dependent extracellular correlates of intracellular spiking. Journal of Neurophysiology, 114(2), 1075–1091. [Link]

  • Axion BioSystems. (2022). Multielectrode Arrays for Functional Phenotyping of Neurons from Induced Pluripotent Stem Cell Models of Neurodevelopmental Disorders. Retrieved from [Link]

  • Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(23), 9336-9340. [Link]

  • Ulrich, D., & Huguenard, J. R. (1996). GABAB receptor-mediated responses in GABAergic projection neurones of rat nucleus reticularis thalami in vitro. The Journal of Physiology, 493(3), 845–854. [Link]

  • Einevoll, G. T., et al. (2013). Extracellular spikes and CSD. Handbook of Neural Activity Measurement, 99-139. [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. Retrieved from [Link]

  • Hamburger, M., et al. (2012). HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes. Planta Medica, 78(05), P_106. [Link]

  • Soltesz, I., et al. (1995). Patch-Clamp Recordings Reveal Powerful GABAergic Inhibition in Dentate Hilar Neurons. Journal of Neuroscience, 15(10), 6605-6617. [Link]

  • University of Washington. (n.d.). Chapter 6 Firing Rates | Computational Neuroscience. Retrieved from [Link]

  • bioRxiv. (2023). A fast and simple algorithm for accurate spike detection in HD-MEA recordings. [Link]

  • Nanion Technologies. (n.d.). GABA Stacked.indd. [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(14), 5447–5485. [Link]

  • ResearchGate. (n.d.). Extracellular recording and analysis of neuronal activity: from single cells to ensembles. Retrieved from [Link]

  • bioRxiv. (2022). Multielectrode array characterization of human induced pluripotent stem cell derived neurons in co-culture with primary human astrocytes. [Link]

  • Kim, J. I., et al. (2015). Regional difference in spontaneous firing inhibition by GABAA and GABAB receptors in nigral dopamine neurons. Neuroscience Letters, 584, 152-157. [Link]

  • Dayan, P., & Abbott, L. F. (2001). Theoretical Neuroscience: Computational and Mathematical Modeling of Neural Systems. MIT Press.
  • Applied Cell Biology. (n.d.). Effect of GABAB-receptor agonist and antagonist on whole-cell patch-clamp recorded rat PO/AH neurons. Retrieved from [Link]

  • Weir, K., et al. (2015). Voltage distributions in extracellular brain recordings. Journal of Neurophysiology, 113(8), 3091-3103. [Link]

  • Johnston, G. A. (2005). Methodological approaches for the study of GABA(A) receptor pharmacology and functional responses. Biochemical Pharmacology, 70(12), 1735-1742. [Link]

  • Creative Biolabs. (n.d.). Neuronal Microelectrode Array Assay Service. Retrieved from [Link]

  • Cope, D. W., et al. (2005). GABAB Receptors Suppress Burst-Firing in Reticular Thalamic Neurons. Journal of Neuroscience, 25(49), 11411-11422. (Note: A direct link for this specific paper was not found, but related information is available in other cited sources).
  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Neuro Transmissions. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

Sources

Method

Application & Protocol Guide: (R)-4-Amino-3-phenylbutanoic acid hydrochloride in Electrophysiology

Prepared by: Senior Application Scientist, Neuropharmacology Division Introduction and Compound Profile (R)-4-Amino-3-phenylbutanoic acid hydrochloride is the hydrochloride salt of the pharmacologically active (R)-enanti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Neuropharmacology Division

Introduction and Compound Profile

(R)-4-Amino-3-phenylbutanoic acid hydrochloride is the hydrochloride salt of the pharmacologically active (R)-enantiomer of baclofen.[1] It is a structural analog of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3] This compound is a potent and highly selective agonist for the GABA type B (GABAB) receptor, a G-protein coupled receptor (GPCR) widely expressed throughout the central nervous system (CNS).[2][4]

In the field of electrophysiology, (R)-4-Amino-3-phenylbutanoic acid hydrochloride serves as an indispensable tool for dissecting the roles of GABAB-mediated signaling in synaptic transmission and neuronal excitability. Its high selectivity allows researchers to isolate and study the specific contributions of the GABAB receptor system, distinguishing its effects from those of the ionotropic GABAA receptors.[5] This guide provides a comprehensive overview of its mechanism of action, detailed protocols for its application in common electrophysiological paradigms, and guidance on data interpretation.

Compound Attribute Details
IUPAC Name (3R)-4-amino-3-phenylbutanoic acid hydrochloride
Common Synonyms (R)-Baclofen hydrochloride, (R)-β-(Aminomethyl)benzenepropanoic acid HCl
Molecular Formula C₁₀H₁₄ClNO₂
Primary Target GABAB Receptor Agonist[4]
Form White crystalline powder, soluble in water[6]
Key Applications Probing presynaptic inhibition, postsynaptic hyperpolarization, modulation of neuronal firing patterns, and network oscillations.

Scientific Principle: Mechanism of Action

(R)-4-Amino-3-phenylbutanoic acid hydrochloride exerts its effects by binding to and activating GABAB receptors. These receptors are heterodimeric GPCRs composed of GABAB1 and GABAB2 subunits, which couple to inhibitory G-proteins (Gᵢ/G₀).[7][8] Activation of the GABAB receptor initiates a signaling cascade with distinct presynaptic and postsynaptic consequences.

Postsynaptic Inhibition: On the postsynaptic membrane, the G-protein βγ subunits directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[8][9] This leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, resulting in a potent inhibitory effect on the neuron.[10]

Presynaptic Inhibition: At presynaptic terminals, G-protein activation inhibits voltage-gated calcium channels (Caᵥ).[7][10] The influx of calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By reducing calcium influx, GABAB receptor activation suppresses the release of various neurotransmitters, including glutamate and GABA itself.[10][11] This mechanism is a cornerstone of synaptic modulation throughout the CNS.

Additionally, the Gαᵢ/₀ subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can have broader, long-term effects on cellular function.[9]

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen_pre (R)-Baclofen HCl GABAB_R_pre GABA-B Receptor Baclofen_pre->GABAB_R_pre Binds GiGo_pre Gi/o Protein GABAB_R_pre->GiGo_pre Activates CaV Voltage-Gated Ca²⁺ Channel GiGo_pre->CaV Inhibits Vesicle Neurotransmitter Vesicle CaV->Vesicle Ca²⁺ Influx Release Release Inhibited Vesicle->Release Baclofen_post (R)-Baclofen HCl GABAB_R_post GABA-B Receptor Baclofen_post->GABAB_R_post Binds GiGo_post Gi/o Protein GABAB_R_post->GiGo_post Activates GIRK GIRK K⁺ Channel GiGo_post->GIRK Activates (via Gβγ) Hyperpol Hyperpolarization (Inhibition) GIRK->Hyperpol K⁺ Efflux

Figure 1: GABA-B Receptor Signaling Pathway. Activation by (R)-Baclofen HCl leads to presynaptic inhibition of neurotransmitter release and postsynaptic hyperpolarization.

Core Electrophysiological Applications & Protocols

Preparation of Stock and Working Solutions

Causality: Proper solution preparation is critical for experimental reproducibility. The hydrochloride salt form enhances water solubility. Using a filtered, high-purity solvent prevents contamination and ensures accurate final concentrations.

  • Materials:

    • (R)-4-Amino-3-phenylbutanoic acid hydrochloride powder

    • High-purity water (e.g., Milli-Q) or DMSO

    • Sterile microcentrifuge tubes

    • 0.22 µm syringe filter

  • Protocol for 10 mM Aqueous Stock Solution:

    • Calculate the required mass of the compound (Molar Mass ≈ 215.69 g/mol ). For 1 mL of a 10 mM stock, weigh out 0.216 mg.

    • Dissolve the powder in 1 mL of high-purity water. Vortex gently until fully dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a clean, sterile tube.

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C. The solution is stable for several months.

Protocol: Field Potential Recordings in Acute Brain Slices

This technique assesses the compound's effect on synaptic transmission within a local neuronal population.[12] It measures the summed electrical activity of many cells.[13]

Rationale: By stimulating a presynaptic pathway and recording the resulting field excitatory postsynaptic potential (fEPSP) in a target region, one can quantify changes in synaptic strength. (R)-Baclofen is expected to reduce the fEPSP amplitude by presynaptically inhibiting glutamate release.[12]

Field_Potential_Workflow A 1. Prepare Acute Brain Slice (e.g., Hippocampus, Cortex) B 2. Place Slice in Recording Chamber with oxygenated aCSF A->B C 3. Position Stimulating & Recording Electrodes (e.g., Schaffer Collaterals & CA1) B->C D 4. Establish Stable Baseline Record fEPSPs for 15-20 min C->D E 5. Bath Apply (R)-Baclofen HCl (1-10 µM working concentration) D->E F 6. Record Drug Effect Continue recording for 20-30 min E->F G 7. Washout Perfuse with drug-free aCSF to observe recovery F->G H 8. Data Analysis Measure fEPSP slope/amplitude vs. time G->H

Figure 2: Experimental Workflow for Field Potential Recordings. A sequential process for assessing drug effects on synaptic transmission in brain slices.

  • Step-by-Step Methodology:

    • Slice Preparation: Prepare 300-400 µm thick brain slices (e.g., hippocampus) in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour.

    • Setup: Transfer a slice to the recording chamber, continuously perfusing with oxygenated aCSF at a physiological temperature (30-32°C).

    • Electrode Placement: Place a stimulating electrode on the presynaptic fiber tract (e.g., Schaffer collaterals) and a recording glass microelectrode (~1 MΩ resistance when filled with aCSF) in the target dendritic field (e.g., stratum radiatum of CA1).[14]

    • Baseline Recording: Deliver single pulses every 20-30 seconds at an intensity that evokes 40-50% of the maximal fEPSP response. Record a stable baseline for at least 20 minutes.[13]

    • Drug Application: Switch the perfusion to aCSF containing the desired concentration of (R)-4-Amino-3-phenylbutanoic acid hydrochloride (a typical effective concentration is 1-10 µM).[12][15]

    • Record Effect: Continue stimulation and record the fEPSP for 20-40 minutes to observe the full effect of the drug. A reduction in the fEPSP slope or amplitude indicates synaptic inhibition.

    • Washout & Control: Perfuse with drug-free aCSF to test for reversibility of the effect. A parallel control experiment using a vehicle-only solution is essential for validation.

Protocol: Whole-Cell Patch-Clamp Recordings

This high-fidelity technique allows for the detailed study of the compound's effects on a single neuron.[16] It can be used in either voltage-clamp or current-clamp mode.[16]

Rationale:

  • Voltage-Clamp: Allows direct measurement of postsynaptic currents. Application of (R)-Baclofen will induce a slow, outward current carried by GIRK channels, and can reduce the amplitude of evoked excitatory or inhibitory postsynaptic currents (EPSCs/IPSCs).[11]

  • Current-Clamp: Measures changes in membrane potential and firing properties. (R)-Baclofen will cause membrane hyperpolarization and an increased current injection requirement to elicit an action potential, demonstrating its inhibitory effect on neuronal excitability.[17]

  • Step-by-Step Methodology:

    • Preparation: Use brain slices or cultured neurons as described above.

    • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an appropriate intracellular solution (K-Gluconate based for current-clamp).[16]

    • Establish Recording: Visually identify a healthy neuron. Approach the cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ). Rupture the membrane with further suction to achieve the whole-cell configuration.[16]

    • Baseline (Voltage-Clamp): Hold the neuron at -70 mV. Record spontaneous or evoked PSCs for 5-10 minutes to establish a stable baseline.

    • Drug Application: Apply (R)-4-Amino-3-phenylbutanoic acid hydrochloride (e.g., 10 µM) via bath perfusion.[15]

    • Observe Effect: An outward current should develop, indicating GIRK channel activation. The frequency of spontaneous EPSCs and IPSCs will likely decrease, reflecting presynaptic inhibition.[15]

    • Baseline (Current-Clamp): Record the resting membrane potential and firing response to a series of hyperpolarizing and depolarizing current steps.[17]

    • Drug Application: Apply the compound as above.

    • Observe Effect: The resting membrane potential should hyperpolarize. The number of action potentials elicited by a given depolarizing current step will decrease.[17]

Data Interpretation & Validation

Parameter Expected Effect of (R)-Baclofen HCl Primary Mechanism Validation / Control
fEPSP Slope/Amplitude Decrease[12]Presynaptic inhibition of glutamate release.Effect should be reversible upon washout. No effect with vehicle control.
Paired-Pulse Ratio (PPR) Increase[11]Presynaptic: reduced release probability on the first pulse leads to greater relative release on the second.Measure PPR at baseline and during drug application. An increase supports a presynaptic site of action.
Holding Current (V-Clamp) Outward shift (positive current)Postsynaptic activation of GIRK K⁺ channels.The outward current should be blocked by co-application of a GABAB antagonist (e.g., CGP 55845).
Resting Membrane Potential (I-Clamp) Hyperpolarization[15]Postsynaptic activation of GIRK K⁺ channels.The hyperpolarization should be reversible and blocked by a specific antagonist.
Input Resistance DecreaseOpening of K⁺ channels increases membrane conductance.Calculate from the voltage response to a small hyperpolarizing current step.
Action Potential Firing Decrease / Threshold Increase[17]Membrane hyperpolarization moves the potential further from the firing threshold.Measure the minimum current required to elicit an action potential before and during drug application.

Troubleshooting:

  • No Effect: Verify compound viability and concentration. Check the health of the slice/cells. Ensure GABAB receptors are expressed in the target cell type.

  • Irreversible Effect: May indicate receptor desensitization or cell health decline. Ensure adequate washout time.

  • High Variability: Standardize slice quality, recovery time, and recording parameters.

References

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from AXOL Bioscience website. [Link]

  • Wikipedia. (2024). Phenibut. Retrieved from Wikipedia. [Link]

  • Palanisamy, A., et al. (2019). Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central. [Link]

  • Dolphin, A. C., & Scott, R. H. (1987). Baclofen: effects on evoked field potentials and amino acid neurotransmitter release in the rat olfactory cortex slice. PubMed. [Link]

  • Shen, Y., et al. (1997). Inhibitory effect of baclofen on GABA-induced depolarization and GABA-activated current in primary sensory neurons. PubMed. [Link]

  • Nardone, R., et al. (2014). Neurophysiological evidence for muscle tone reduction by intrathecal baclofen at the brainstem level. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenibut. PubChem. [Link]

  • Winson-Bushby, E. (2023). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity in whole-cell patch clamp configuration. Scientifica. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf. [Link]

  • Wagner, J. V., et al. (2020). Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Children's Mercy Kansas City. [Link]

  • Johnson, A. B., & Hstr Mde, C. (2018). Baclofen acts in the central amygdala to reduce synaptic transmission and impair context fear conditioning. CSU Research Output. [Link]

  • WebMD. (n.d.). Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from WebMD. [Link]

  • Young, J. Z., & Connelly, W. M. (2017). For field recordings of slices, how do I record from the widest population of neurons? ResearchGate. [Link]

  • Gassmann, M., & Bettler, B. (2012). GABAB Receptors: Physiological Functions and Mechanisms of Diversity. ResearchGate. [Link]

  • Nakatsuka, T., et al. (2001). Effects of baclofen on mechanical noxious and innocuous transmission in the spinal dorsal horn of the adult rat: in vivo patch-clamp analysis. PubMed. [Link]

  • UCL Discovery. (n.d.). Protocol for recording Ih in neurons. Retrieved from UCL Discovery. [Link]

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. WHO. [Link]

  • ResearchGate. (n.d.). Baclofen suppresses burst-firing in RTN neurons. Retrieved from ResearchGate. [Link]

  • Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

  • Hyland, S. J., & Tadi, P. (2023). Baclofen. StatPearls - NCBI Bookshelf. [Link]

  • Sydney Children's Hospitals Network. (2026, January 13). INTRATHECAL BACLOFEN (ITB): ADMINISTRATION AND PATIENT MANAGEMENT. [Link]

  • Wikipedia. (2024). GABAB receptor. Retrieved from Wikipedia. [Link]

  • Ascension. (n.d.). INTRATHECAL BACLOFEN ALGORITHM. Retrieved from Ascension. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (R)-4-Amino-3-phenylbutanoic acid hydrochloride and Other GABA-B Agonists: A Guide for Researchers

This guide provides an in-depth comparative analysis of (R)-4-Amino-3-phenylbutanoic acid hydrochloride, commonly known as Phenibut, and other prominent GABA-B receptor agonists. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (R)-4-Amino-3-phenylbutanoic acid hydrochloride, commonly known as Phenibut, and other prominent GABA-B receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, experimental evaluation, and therapeutic potential of these compounds, offering a robust framework for informed decision-making in research and development.

Introduction: The GABA-B Receptor Landscape

The γ-aminobutyric acid (GABA) type B receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in modulating neuronal excitability throughout the central nervous system.[1][2] Unlike its ionotropic counterpart, the GABA-A receptor, the GABA-B receptor mediates slow and sustained inhibitory neurotransmission.[3] This is achieved through the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[3][4]

The therapeutic landscape of GABA-B agonists is dominated by baclofen, a cornerstone in the management of spasticity.[5][6] However, the quest for novel agonists with improved pharmacokinetic profiles and reduced side effects continues to drive research. (R)-4-Amino-3-phenylbutanoic acid hydrochloride (Phenibut), a derivative of GABA, has garnered significant interest for its anxiolytic and nootropic properties, though its clinical application outside of certain Eastern European countries remains limited.[7][8] This guide will dissect the similarities and differences between Phenibut, baclofen, and other key GABA-B agonists to provide a comprehensive understanding of their relative merits and limitations.

Molecular and Pharmacological Comparison

The subtle structural variations among GABA-B agonists translate into significant differences in their pharmacological profiles. (R)-4-Amino-3-phenylbutanoic acid hydrochloride is structurally similar to baclofen, with the key distinction being the absence of a chlorine atom on the phenyl ring.[7] This seemingly minor alteration has a profound impact on receptor affinity and potency.

CompoundChemical StructureGABA-B Receptor Binding Affinity (Ki)Potency (EC50/IC50)Off-Target Activity
(R)-4-Amino-3-phenylbutanoic acid HCl (R-Phenibut) β-phenyl-γ-aminobutyric acid HCl92 µM (rat brain)[9]-α2δ subunit of VDCCs (Ki = 23 µM)[5][9]
Baclofen β-(4-chlorophenyl)-γ-aminobutyric acidRacemic: 6 µM (rat brain)[5](R)-enantiomer is >100-fold more potent than (S)-enantiomer[5]α2δ subunit of VDCCs (Ki = 156 µM)[5]
Lesogaberan (AZD3355) 3-fluoro-3-(aminomethyl)phosphinic acidKi = 5.1 nM (rat brain)EC50 = 8.6 nM (human recombinant)Peripherally acting[10]
SKF 97541 (CGP 35024) 3-aminopropyl(methyl)phosphinic acid-EC50 = 50 nM (nigral neurons)[11]GABAA-ρ antagonist[11]
CGP 52432 phosphinic acid-IC50 = 85 nM (GABA autoreceptors)[12][13][14]Potent and selective antagonist[12][13][14]

Key Insights:

  • Potency: Baclofen is significantly more potent at the GABA-B receptor than Phenibut, with its (R)-enantiomer being the primary active form.[5] Lesogaberan and SKF 97541 demonstrate even higher potency.

  • Off-Target Effects: (R)-Phenibut exhibits a notable affinity for the α2δ subunit of voltage-dependent calcium channels (VDCCs), a property it shares with gabapentinoids.[5][9] While baclofen also interacts with this target, its affinity is considerably lower.[5] The clinical significance of Phenibut's action on VDCCs is an area of ongoing investigation.

  • Selectivity: Compounds like CGP 52432 have been developed as highly potent and selective antagonists, serving as invaluable research tools to probe the function of GABA-B receptors.[12][13][14]

Pharmacokinetic Profiles: A Comparative Overview

The therapeutic utility of a drug is intrinsically linked to its pharmacokinetic properties. The following table summarizes key pharmacokinetic parameters for (R)-4-Amino-3-phenylbutanoic acid hydrochloride and baclofen.

Parameter(R)-4-Amino-3-phenylbutanoic acid HCl (Phenibut)Baclofen
Bioavailability ≥63% (250 mg)[15]70-85%[7]
Elimination Half-life 5.3 hours (250 mg)[15]2.5 to 7 hours[1][16]
Metabolism Minimal hepatic metabolism[15]Approximately 15% metabolized by deamination; 85% excreted unchanged[1]
Excretion Primarily renal (63% unchanged in urine)[15]Primarily renal[1][16]

Expert Analysis:

Both Phenibut and baclofen are well-absorbed orally and are primarily excreted unchanged by the kidneys.[1][15] The relatively short half-life of both compounds necessitates multiple daily dosing to maintain therapeutic concentrations.[7] This has spurred the development of prodrugs, such as arbaclofen placarbil (a prodrug of R-baclofen), designed to improve pharmacokinetic profiles and offer more sustained drug delivery.

Experimental Evaluation: Protocols and Methodologies

To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are paramount. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize GABA-B agonists.

In Vitro Characterization

This protocol outlines the determination of a compound's binding affinity (Ki) for the GABA-B receptor using a competitive binding assay with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation. Repeat this washing step twice to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membrane preparation (0.1-0.2 mg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-baclofen or a high-affinity antagonist like [125I]-CGP64213), and varying concentrations of the unlabeled test compound.

    • For the determination of non-specific binding, a high concentration of a known GABA-B agonist (e.g., 10 µM GABA) is used.

    • Incubate the plate at 4°C for 45 minutes.[17]

  • Termination and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[16]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[16]

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The extensive washing of the membrane preparation is crucial to eliminate endogenous GABA, which would otherwise compete with the radioligand and the test compound, leading to an underestimation of their true binding affinities. The use of a filtration method for termination allows for rapid separation of bound and free radioligand, minimizing dissociation of the ligand-receptor complex during the washing steps.

This protocol details the measurement of GABA-B receptor-mediated currents in cultured neurons or brain slices to assess the functional potency and efficacy of agonist compounds.

Methodology:

  • Cell/Slice Preparation:

    • Prepare primary neuronal cultures or acute brain slices from a relevant brain region (e.g., hippocampus, cortex).

    • Maintain the cells/slices in an appropriate artificial cerebrospinal fluid (aCSF) continuously bubbled with carbogen (95% O2, 5% CO2).

  • Patch-Clamp Recording:

    • Under a microscope, approach a target neuron with a glass micropipette filled with an intracellular solution.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[9][18]

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of whole-cell currents.[19]

  • Drug Application and Data Acquisition:

    • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record postsynaptic currents.

    • Apply the GABA-B agonist at varying concentrations to the bath or locally via a perfusion system.

    • Record the resulting changes in membrane current. GABA-B receptor activation typically induces an outward potassium current.

    • To isolate GABA-B receptor-mediated currents, pharmacological blockers for other relevant ion channels and receptors (e.g., GABA-A, glutamate receptors) can be included in the aCSF.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced current at each concentration.

    • Plot the current amplitude against the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the curve with a sigmoidal function to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

Self-Validation System: The reversal potential of the agonist-induced current can be determined by applying voltage ramps. This should be close to the calculated equilibrium potential for potassium, confirming that the recorded current is indeed mediated by potassium channels, a hallmark of GABA-B receptor activation.

In Vivo Evaluation

Evaluating the anti-spasticity effects of GABA-B agonists in vivo is crucial for preclinical development. Several animal models are utilized, including genetic models and models of spinal cord injury or stroke.[20]

Example Model: The Spastic Mouse (Spa Mouse)

The Spa mouse model is characterized by a spontaneous mutation leading to early-onset hypertonia and spasticity, making it a valuable tool for studying the efficacy of anti-spasticity agents.[21][22]

Experimental Procedure:

  • Animal Subjects: Use Spa mice and wild-type littermates as controls.

  • Drug Administration: Administer the test compound (e.g., (R)-4-Amino-3-phenylbutanoic acid hydrochloride, baclofen) via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Behavioral Assessment:

    • Gait Analysis: Use a specialized system to quantify various gait parameters (e.g., stride length, stance width) to assess motor coordination.

    • Electromyography (EMG): Implant EMG electrodes into relevant muscles (e.g., gastrocnemius, tibialis anterior) to record muscle activity during passive limb movement and locomotion. Increased EMG activity during passive stretch is a hallmark of spasticity.

  • Data Analysis: Compare the behavioral and EMG data between treated and untreated spastic mice, as well as with wild-type controls, to determine the efficacy of the test compound in reducing spasticity-like symptoms.

Rationale for Model Selection: The use of a genetic model like the Spa mouse provides a consistent and reproducible phenotype of spasticity, reducing the variability often associated with injury-based models.

Visualizing the Mechanisms

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GABA-B Agonist ((R)-Phenibut, Baclofen, etc.) GABAB_R GABA-B Receptor (GABAB1 + GABAB2 Heterodimer) Agonist->GABAB_R Binds G_Protein Gi/o Protein (α, βγ subunits) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel GIRK K+ Channel (Open) G_Protein->K_Channel βγ subunit activates Ca_Channel Voltage-Gated Ca2+ Channel (Inhibited) G_Protein->Ca_Channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization ↓ Neuronal Excitability K_efflux->Hyperpolarization NT_release ↓ Neurotransmitter Release Ca_influx->NT_release

Caption: GABA-B receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay.

Binding_Assay_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Vacuum Filtration (Separation of Bound & Free Ligand) incubation->filtration wash Filter Washing filtration->wash quantify Quantification of Radioactivity (Scintillation Counting) wash->quantify analysis Data Analysis (IC50 & Ki Determination) quantify->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Clinical Considerations and Future Directions

While baclofen is a well-established therapeutic for spasticity, its use can be limited by central nervous system side effects such as sedation and muscle weakness.[5] (R)-4-Amino-3-phenylbutanoic acid hydrochloride, with its purported anxiolytic and nootropic effects, presents an interesting profile.[7][8] However, its lower potency at the GABA-B receptor and potential for off-target effects warrant further investigation.[5][9] Moreover, reports of dependence and withdrawal associated with high-dose Phenibut use highlight the need for caution.[15][23]

The development of peripherally acting GABA-B agonists like lesogaberan represents a promising strategy to mitigate CNS side effects, particularly for indications such as gastroesophageal reflux disease.[10][24] Furthermore, the exploration of positive allosteric modulators (PAMs) of the GABA-B receptor offers an alternative approach to enhance endogenous GABAergic tone with potentially greater subtlety and a more favorable side-effect profile compared to direct agonists.

References

  • GABA - PDSP. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). Retrieved from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Phenibut - Wikipedia. (n.d.). Retrieved from [Link]

  • Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. (n.d.). Retrieved from [Link]

  • Baclofen - Wikipedia. (n.d.). Retrieved from [Link]

  • Baclofen - Wikipedia. (n.d.). Retrieved from [Link]

  • Does phenibut have the same muscle-relaxing properties as Baclofen? - Quora. (2016, May 11). Retrieved from [Link]

  • Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed. (n.d.). Retrieved from [Link]

  • Seizure Occurring During Baclofen Monotherapy for Phenibut Withdrawal - PubMed. (2023, February 4). Retrieved from [Link]

  • CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed. (1993, June 24). Retrieved from [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Introduction to spasticity and related mouse models - JuSER. (n.d.). Retrieved from [Link]

  • Pharmacokinetic Profile of Lesogaberan (AZD3355) in Healthy Subjects: A Novel GABAB-Receptor Agonist Reflux Inhibitor - PMC - NIH. (n.d.). Retrieved from [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development - MDPI. (n.d.). Retrieved from [Link]

  • [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine] - PubMed. (n.d.). Retrieved from [Link]

  • Spa Mouse Model - Neurology CRO - InnoSer. (n.d.). Retrieved from [Link]

  • G protein-coupled receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Lesogaberan (AZD3355) - AstraZeneca Open Innovation. (2025, December 26). Retrieved from [Link]

  • Anticonvulsant action of GABA-B receptor agonist SKF97541 differs from that of baclofen. (n.d.). Retrieved from [Link]

  • Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PubMed Central. (2018, March 15). Retrieved from [Link]

  • Muscle type‐specific effects of bilateral abobotulinumtoxinA injection on muscle growth and contractile function in spastic mice - PubMed Central. (2024, November 19). Retrieved from [Link]

  • GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. (n.d.). Retrieved from [Link]

  • Effect of GABAB Receptor Agonist SKF97541 on Cortical and Hippocampal Epileptic Afterdischarges - biomed.cas.cz. (n.d.). Retrieved from [Link]

  • GABAB receptor coupling to G-proteins and ion channels - PubMed. (n.d.). Retrieved from [Link]

  • The GABA B Receptor-Structure, Ligand Binding and Drug Development - PubMed. (n.d.). Retrieved from [Link]

  • Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. - PNAS. (n.d.). Retrieved from [Link]

  • The Spastic Mouse: And the Search for an Animal Model of Spasticity in Human Beings. (2025, August 9). Retrieved from [Link]

  • GABAB Receptor Coupling to G-proteins and Ion Channels - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Lesogaberan: GABA>B> receptor agonist treatment of gastroesophageal reflux disease - Mayo Clinic. (n.d.). Retrieved from [Link]

  • GABAB receptors: Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed Central. (n.d.). Retrieved from [Link]

  • A spasticity model based on feedback from muscle force explains muscle activity during passive stretches and gait in children with cerebral palsy | PLOS One - Research journals. (2018, December 7). Retrieved from [Link]

  • SKF97541--GABA-B-receptor-agonist--exhibits-both-anti--and-proconvulsant-effects-in-immature-rats - American Epilepsy Society. (2007, November 30). Retrieved from [Link]

  • GABAB receptors: Structure, functions, and clinical implications - Neurology. (2012, February 20). Retrieved from [Link]

  • Effect of GABA(B) receptor agonist SKF97541 on cortical and hippocampal epileptic afterdischarges - PubMed. (n.d.). Retrieved from [Link]

  • Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed. (n.d.). Retrieved from [Link]

  • Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Amino-3-phenylbutanoic acid hydrochloride
Reactant of Route 2
(R)-4-Amino-3-phenylbutanoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.